2-Deoxy-alpha-D-galactopyranose

Descripción general

Descripción

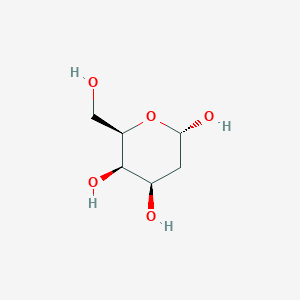

La 2-Deoxi-alfa-D-galactopiranosa es un monosacárido que pertenece a la clase de compuestos orgánicos conocidos como hexosas. Estas son azúcares de seis carbonos que desempeñan un papel crucial en varios procesos biológicos. El compuesto es estructuralmente similar a la D-galactosa, pero carece de un átomo de oxígeno en la segunda posición de carbono, de ahí el nombre "2-deoxi".

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 2-Deoxi-alfa-D-galactopiranosa normalmente implica la reducción de derivados de la D-galactosa. Un método común es la reducción de 2-deoxi-2-nitro-D-galactosa utilizando hidrógeno en presencia de un catalizador de paladio. Otro enfoque implica el uso de azidofenilselenilación de glicales, seguido de pasos de reducción y desprotección .

Métodos de producción industrial

Análisis De Reacciones Químicas

Tipos de reacciones

La 2-Deoxi-alfa-D-galactopiranosa puede sufrir varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar los ácidos correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en diferentes alcoholes de azúcar.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en posiciones específicas de la molécula de azúcar.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el ácido nítrico y el permanganato de potasio.

Reducción: El gas hidrógeno en presencia de un catalizador de paladio se usa a menudo.

Sustitución: Reactivos como los halógenos y las azidas se utilizan para reacciones de sustitución.

Productos principales

Oxidación: Produce ácido 2-deoxi-D-galactónico.

Reducción: Produce 2-deoxi-D-galactitol.

Sustitución: Produce varios derivados sustituidos dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

La 2-Deoxi-alfa-D-galactopiranosa tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de carbohidratos complejos y glucósidos.

Biología: Se estudia por su papel en las vías metabólicas y como posible inhibidor de las glucosidasas.

Medicina: Se investiga por sus posibles efectos terapéuticos, incluidas las propiedades antivirales y anticancerígenas.

Industria: Se utiliza en la producción de productos farmacéuticos y como precursor de otros compuestos químicos

Mecanismo De Acción

El mecanismo de acción de la 2-Deoxi-alfa-D-galactopiranosa implica su interacción con enzimas y proteínas específicas. Por ejemplo, puede actuar como un inhibidor de la beta-galactosidasa, una enzima involucrada en la hidrólisis de los galactósidos. Al inhibir esta enzima, el compuesto puede afectar varios procesos biológicos, incluido el metabolismo de los carbohidratos .

Comparación Con Compuestos Similares

Compuestos similares

2-Deoxi-D-glucosa: Similar en estructura pero difiere en la posición del grupo deoxi.

2-Deoxi-D-galactosa: El beta-anómero de la 2-Deoxi-alfa-D-galactopiranosa.

2-Amino-2-deoxi-D-galactosa: Contiene un grupo amino en lugar de un grupo hidroxilo en la segunda posición de carbono.

Singularidad

La 2-Deoxi-alfa-D-galactopiranosa es única debido a su configuración estructural específica y la ausencia de un átomo de oxígeno en la segunda posición de carbono. Esta diferencia estructural confiere propiedades químicas y biológicas distintas, lo que la convierte en valiosa para diversas aplicaciones de investigación e industriales .

Actividad Biológica

2-Deoxy-alpha-D-galactopyranose (2-DG) is a hexose sugar analog that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and metabolic disorders. This compound is structurally similar to glucose and galactose, which enables it to interact with various biological pathways, particularly those involving glycolysis and cellular metabolism. This article reviews the biological activity of 2-DG, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula : CHO

- Molecular Weight : 164.1565 g/mol

- Synonyms : 2-Deoxy-alpha-D-lyxo-hexopyranose, 2-deoxy-beta-D-galactose

2-DG primarily inhibits glycolysis by competing with glucose for uptake and phosphorylation by hexokinase, leading to decreased ATP production in cells. This inhibition can induce metabolic stress in rapidly proliferating cells such as cancer cells. The following mechanisms have been identified:

- Inhibition of Glycolysis : By mimicking glucose, 2-DG competes for hexokinase binding, effectively reducing the energy supply to cells.

- Induction of Autophagy : Studies have shown that 2-DG can trigger autophagic processes in cancer cells, leading to increased cell death under certain conditions.

- Hypoxic Conditions : The efficacy of 2-DG appears to be enhanced under hypoxic conditions commonly found in tumor microenvironments, further promoting its cytotoxic effects on cancer cells.

Cytotoxic Effects

Recent studies have demonstrated that 2-DG exhibits significant cytotoxicity against various cancer cell lines. A comparative analysis of different derivatives revealed that fluorinated derivatives of 2-DG showed even greater potency against glioblastoma cell lines (U-251 and U-87) than non-fluorinated forms .

| Compound | IC50 (mM) | Cell Line |

|---|---|---|

| 2-DG | >20 | U-251 |

| 2-FG | <0.5 | U-251 |

| 2,2-diFG | <0.1 | U-251 |

This table summarizes the cytotoxic effects of various derivatives of 2-DG on glioblastoma cell lines.

Inhibition of Tumor Growth

In vivo studies have shown that administration of 2-DG can significantly inhibit tumor growth in mouse models. For instance, a study indicated that mice treated with 2-DG exhibited reduced tumor sizes compared to control groups . The mechanism involves both direct cytotoxic effects on tumor cells and indirect effects through modulation of the tumor microenvironment.

Implications for Cancer Therapy

The potential application of 2-DG as a therapeutic agent is being explored in combination with other treatments such as chemotherapy and radiation therapy. By enhancing the sensitivity of cancer cells to these treatments through metabolic modulation, 2-DG could improve overall treatment outcomes .

Case Studies

- Hepatocellular Carcinoma (HCC) : A study utilizing a PET tracer based on a fluorinated derivative of 2-DG demonstrated its effectiveness in identifying HCC lesions that were not visible through conventional imaging techniques. This suggests a dual role for 2-DG as both a diagnostic and therapeutic agent in liver cancers .

- Breast Cancer Models : Research involving breast cancer cell lines has shown that treatment with 2-DG leads to increased apoptosis rates and reduced proliferation, highlighting its potential as an adjunct therapy in breast cancer management .

Propiedades

IUPAC Name |

6-(hydroxymethyl)oxane-2,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMURAAUARKVCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(OC1O)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274259 | |

| Record name | 2-Deoxyhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14215-77-1, 201612-55-7 | |

| Record name | MLS002638629 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Deoxyhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Deoxy-D-arabinohexose-1-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.